molecular formula C26H30N4O2 B2877127 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide CAS No. 1396759-56-0

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B2877127
CAS No.: 1396759-56-0
M. Wt: 430.552
InChI Key: NZUAHCNMEDJWRS-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core linked to a pyrimidine ring substituted with a 4-methoxyphenyl group at the 6-position and an isopropyl-substituted phenyl group at the amide nitrogen. Its molecular formula is C₂₆H₂₉N₅O₂ (calculated molecular weight: 467.55 g/mol). The methoxy group enhances solubility compared to non-polar substituents, while the isopropylphenyl moiety may influence steric interactions in biological targets .

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-18(2)22-6-4-5-7-23(22)29-26(31)20-12-14-30(15-13-20)25-16-24(27-17-28-25)19-8-10-21(32-3)11-9-19/h4-11,16-18,20H,12-15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUAHCNMEDJWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Pyrimidine Substituent Amide Substituent Molecular Weight (g/mol) Notable Properties/Applications References
Target Compound 4-Methoxyphenyl 2-Isopropylphenyl 467.55 Potential kinase inhibition (inferred)
1-[6-(1H-Imidazol-1-yl)Pyrimidin-4-yl]-N-[2-(Propan-2-yl)Phenyl]Piperidine-4-Carboxamide (L094-3170) 1H-Imidazol-1-yl 2-Isopropylphenyl 484.60 Higher polarity due to imidazole; screening candidate
1-[6-(4-Ethylphenoxy)Pyrimidin-4-yl]-N-(4-Fluorobenzyl)Piperidine-4-Carboxamide 4-Ethylphenoxy 4-Fluorobenzyl 434.50 Enhanced metabolic stability (fluorine effect)
1-[2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-yl]-N-(Tetrahydrofuran-2-ylMethyl)Piperidine-4-Carboxamide 2-Methyl-6-(CF₃) Tetrahydrofuran-2-ylmethyl 372.40 Increased lipophilicity (CF₃ group)
1-[(4-Methoxyphenyl)Methyl]-N-[6-(4-{[4-(Trifluoromethyl)Phenyl]Methyl}Piperazine-1-Carbonyl)Pyridin-3-yl]Piperidine-4-Carboxamide (6) 4-Methoxyphenylmethyl Pyridinyl-piperazine 677.15 AMPK activation; high synthetic complexity

Key Structural Differences and Implications

Amide Substituents :

  • 2-Isopropylphenyl (target) provides steric bulk that may hinder off-target interactions, while 4-fluorobenzyl () leverages fluorine’s electronegativity for enhanced binding affinity .
  • Tetrahydrofuran-2-ylmethyl () introduces a heterocyclic motif, improving conformational flexibility .

Kinase Inhibition and Selectivity

  • The target compound’s pyrimidine-piperidine scaffold is common in kinase inhibitors (e.g., JAK2, BTK). Its 4-methoxyphenyl group may mimic ATP’s adenine ring, while the isopropylphenyl group could occupy hydrophobic pockets .
  • In contrast, Compound 6 () activates AMPK via indirect mechanisms, demonstrating scaffold versatility for divergent targets .

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